molecular formula C6H13NO2 B1329911 tert-Butyl 2-aminoacetate CAS No. 6456-74-2

tert-Butyl 2-aminoacetate

Cat. No.: B1329911
CAS No.: 6456-74-2
M. Wt: 131.17 g/mol
InChI Key: SJMDMGHPMLKLHQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-aminoacetate: is an organic compound with the molecular formula C6H13NO2. It is a derivative of glycine, where the amino group is protected by a tert-butyl ester group. This compound is commonly used in organic synthesis and research related to life sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing tert-Butyl 2-aminoacetate involves the reaction of tert-butyl glycinate with bromoacetyl bromide in the presence of pyridine and methylene dichloride. The reaction is carried out at 0°C under nitrogen atmosphere. After stirring for 3 hours, the mixture is poured into aqueous hydrochloric acid, and the organic layer is separated and washed successively with hydrochloric acid, water, and brine. The product is then dried over anhydrous sodium sulfate and recrystallized from hexane-ethyl acetate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-aminoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 2-aminoacetate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-aminoacetate involves its role as a protected amino acid derivative. The tert-butyl ester group protects the amino group, allowing for selective reactions at other functional groups. This protection is crucial in multi-step organic synthesis, where selective deprotection can be achieved under mild conditions .

Comparison with Similar Compounds

  • Glycine tert-butyl ester hydrochloride
  • tert-Butyl glycinate

Comparison:

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its unique properties as a protected amino acid derivative make it valuable in various scientific research fields.

Properties

IUPAC Name

tert-butyl 2-aminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)4-7/h4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMDMGHPMLKLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214823
Record name Glycine tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6456-74-2
Record name Glycine tert-butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006456742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Glycine tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Glycine t-butyl ester hydrochloride (2.51 g, 15 mmol) was treated with 10N aqueous sodium hydroxide (1.6 ml) and extracted with dichloromethane (50 ml). The dichloromethane solution was back washed with saturated aqueous sodium chloride (2×5 ml), dried over sodium sulfate, and concentrated in vacuo to yield the glycine t-butyl ester (1.38 g, 70% yield).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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